Benzyldimethyltetradecylammonium chloride dihydrate
Description
Benzyldimethyltetradecylammonium chloride dihydrate (CAS 147228-81-7) is a quaternary ammonium compound (QAC) with the molecular formula C₂₃H₄₃ClN·2H₂O. It is structurally characterized by a benzyl group attached to a dimethyltetradecylammonium cation and a chloride counterion, with two water molecules in its crystalline lattice .
Primarily used as a cationic surfactant and biocide, it is effective against bacteria, fungi, and algae due to its membrane-disrupting properties . Applications span disinfectants, personal care products, and industrial processes such as phase-transfer catalysis and membrane-mimetic systems . Its dihydrate form enhances stability in formulations, making it preferable for long-term storage .
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPZVNXGKBIJBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046606 | |
| Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147228-81-7 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride, dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147228817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The classical synthesis involves a two-step quaternization process. First, dimethylamine reacts with tetradecyl chloride to form dimethyldodecylamine. This intermediate then undergoes benzylation with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to yield the quaternary ammonium salt. The general reaction pathway is:
Water of crystallization is incorporated during purification, resulting in the dihydrate form.
Industrial Production Protocols
Industrial-scale production typically employs batch reactors with optimized parameters:
A patent by RU2200152C1 describes a process using a mixture of alkyldimethylamines (C12–C16 chains) and benzyl chloride in propylene glycol at 95–100°C for 5 hours, followed by hydration with water. However, this method faces challenges in purity due to heterogeneous alkyl chain lengths in the amine feedstock, necessitating post-synthesis purification.
Microwave-Assisted Synthesis
Protocol and Advantages
Microwave irradiation significantly enhances reaction kinetics. A method disclosed in CN105646238A involves:
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Step 1 : Dimethylamine and chlorotetradecane react in water under microwave irradiation (300 MHz–300 GHz) at 120°C for 2 minutes.
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Step 2 : The intermediate reacts with benzyl chloride at 80°C for 2 minutes, achieving yields >90%.
Key advantages :
Case Study: Comparative Yields
| Method | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Traditional | 95–100 | 6 h | 75 | 50–80 |
| Microwave | 80–120 | 4 min | 93–95 | >98 |
Solvent Selection and Reaction Optimization
Role of Solvents
Solvents influence reaction rate and product stability:
Temperature and Catalysis
Higher temperatures (≥80°C) accelerate benzylation but risk thermal degradation. Catalysts like sodium hydroxide neutralize HCl, shifting equilibrium toward product formation.
Purity Challenges and Solutions
Impurity Sources
Mitigation Strategies
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Feedstock Purification : Use of chromatographically separated C14 amines.
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Crystallization Control : Slow cooling in saturated aqueous solutions ensures consistent dihydrate formation.
Comparative Analysis of Methods
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyltetradecylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, sodium hydroxide, and various organic solvents. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. In phase transfer catalysis, the compound helps produce a wide range of organic molecules, including polymers and pharmaceuticals .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C23H42ClN·2H₂O
- Molecular Weight : 404.07 g/mol
- CAS Number : 147228-81-7
BDTAC is characterized by its surfactant properties, which allow it to interact effectively with both organic and aqueous phases, making it suitable for various applications.
Phase Transfer Catalyst
BDTAC is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing the efficiency of chemical reactions. This property is particularly useful in the production of fine chemicals and pharmaceuticals, where complex molecules are synthesized from simpler precursors .
Antimicrobial Agent
The compound exhibits significant antimicrobial activity, making it valuable in the pharmaceutical and cosmetic industries. It is commonly incorporated into formulations for disinfectants and antiseptics to prevent microbial growth and preserve product integrity .
Surfactant in Cleaning Products
As a cationic surfactant, BDTAC enhances the cleaning efficacy of household and industrial cleaning products. It improves the ability to remove dirt and oils from surfaces, which is crucial in maintaining hygiene standards in various settings .
Biocide in Water Treatment
BDTAC serves as a biocide in water treatment processes, helping to control microbial growth in industrial water systems. This application is essential for ensuring safety and hygiene in sectors such as food processing and pharmaceuticals .
Cosmetic Formulations
In the cosmetic industry, BDTAC is utilized for its emulsifying properties, aiding in the stabilization of formulations and improving texture. This contributes to consumer satisfaction by ensuring product quality and performance .
Case Study 1: Use as a Phase Transfer Catalyst
In a study examining the synthesis of triazine-containing fluoropolymers, BDTAC was employed as a phase transfer catalyst. The results indicated that its presence significantly increased the yield of the desired product compared to reactions without the catalyst. This demonstrates its effectiveness in facilitating complex organic reactions.
Case Study 2: Antimicrobial Efficacy
Research evaluating various quaternary ammonium compounds found that BDTAC exhibited strong antimicrobial properties against a range of bacteria and fungi. In formulations tested against common pathogens, BDTAC showed superior efficacy, highlighting its potential for use in medical disinfectants .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Phase Transfer Catalyst | Facilitates organic synthesis by enhancing reactant transfer between phases |
| Antimicrobial Agent | Used in disinfectants and antiseptics to prevent microbial growth |
| Surfactant | Enhances cleaning products' ability to remove dirt and oils |
| Biocide | Controls microbial growth in industrial water systems |
| Cosmetic Formulations | Stabilizes emulsions and improves product texture |
Mechanism of Action
The mechanism of action of benzyldimethyltetradecylammonium chloride dihydrate involves its ability to disrupt cell membranes due to its cationic nature. The compound interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. In phase transfer catalysis, it facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) share a core structure of a nitrogen atom bonded to four organic groups and a halide counterion. Variations in alkyl chain length and substituents significantly influence their properties. Below is a detailed comparison of Benzyldimethyltetradecylammonium chloride dihydrate (BDTAC-dihydrate) with structurally analogous QACs:
Structural and Physical Properties
Key Observations :
- Alkyl Chain Impact : Longer chains (C16–C18) increase hydrophobicity, reducing water solubility but enhancing lipid membrane interaction, critical for biocidal activity .
- Hydration Effects : The dihydrate form of BDTAC improves stability in aqueous formulations compared to anhydrous counterparts .
Research Findings :
- BDTAC-dihydrate’s C14 chain balances hydrophobicity and solubility, enabling effective penetration of microbial membranes .
- In contrast, Didecyldimethylammonium chloride (C10 chains) exhibits hormetic effects, where low concentrations stimulate microbial growth but higher doses are lethal .
Toxicity and Environmental Impact
Key Notes:
- BDTAC-dihydrate’s moderate toxicity necessitates handling precautions (e.g., respiratory protection, gloves) .
- Longer-chain QACs (C16–C18) persist longer in the environment, raising bioaccumulation concerns .
Table 2: Application-Specific Performance Metrics
| Metric | BDTAC-dihydrate | C12 Analog | C16 Analog |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 10–50 µg/mL | 50–100 µg/mL | 5–20 µg/mL |
| Log P (Octanol-Water Partition Coefficient) | 3.8 | 2.5 | 5.2 |
Biological Activity
Benzyldimethyltetradecylammonium chloride dihydrate (BDTAC) is a quaternary ammonium compound known for its surfactant properties and biological activity. This article explores its biological effects, mechanisms of action, and implications in various fields, including medicine and environmental science.
- Molecular Formula : CHClN2HO
- Molecular Weight : 404.07 g/mol
- CAS Number : 147228-81-7
BDTAC is characterized by a long hydrophobic alkyl chain (tetradecyl) and a positively charged quaternary nitrogen, which contributes to its surfactant properties and biological activities.
Mechanisms of Biological Activity
BDTAC exhibits various biological activities, primarily attributed to its surfactant properties, which disrupt cellular membranes. The following mechanisms have been identified:
- Cytotoxicity : BDTAC can induce cell death in various cell types, including human articular chondrocytes and bacterial cells. Studies have shown that it causes significant cytotoxic effects at low concentrations, with a dose-dependent relationship observed in both human and bovine cells .
- Antimicrobial Activity : BDTAC has been shown to possess antimicrobial properties against a range of pathogens. It is effective against Gram-positive and Gram-negative bacteria, as well as certain viruses. In vitro studies indicate that BDTAC can inactivate enveloped viruses like HSV-2 and CMV at concentrations as low as 0.00125% .
- Hemolytic Activity : Research indicates that BDTAC is highly active in causing hemolysis of rabbit erythrocytes, which could be linked to its ability to disrupt cellular membranes .
- Biofilm Disruption : BDTAC has been studied for its ability to disrupt microbial biofilms, which are often resistant to conventional antimicrobial treatments. This property is particularly valuable in medical applications where biofilm formation can lead to persistent infections .
Toxicological Profile
The safety profile of BDTAC reveals several hazards:
- Acute Toxicity : Classified as harmful if ingested (Category 4) and corrosive to skin (Category 1) and eyes (Category 1). Symptoms of exposure include severe burns and respiratory distress .
- Aquatic Toxicity : Highly toxic to aquatic life with long-lasting effects, indicating a need for careful environmental management when using this compound .
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of BDTAC against Chlamydia trachomatis and various DNA/RNA viruses. Results showed over 99% killing efficiency against Chlamydia at very low concentrations (0.00125%) after just one minute of exposure .
Case Study 2: Biofilm Metabolization
Research on microbial biofilms demonstrated that bacteria could metabolize BDTAC, leading to resistance mechanisms being identified in strains exposed to sublethal concentrations. This study highlighted the potential for BDTAC to contribute to antimicrobial resistance if not used judiciously .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
